molecular formula C9H13N3O4 B2599704 ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1856044-16-0

ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2599704
CAS No.: 1856044-16-0
M. Wt: 227.22
InChI Key: CMPUOLCKCNMJQF-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a nitro group at the 4-position, a propyl chain at the 1-position, and an ethyl ester moiety at the 3-position. Pyrazole-based compounds are widely studied for their pharmacological, agrochemical, and material science applications due to their structural versatility and reactivity. The propyl substituent contributes to lipophilicity, which may affect solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-nitro-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-5-11-6-7(12(14)15)8(10-11)9(13)16-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPUOLCKCNMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by nitration and esterification reactions. One common method involves the reaction of 1-propyl-3-pyrazolecarboxylic acid with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The resulting nitro compound is then esterified using ethanol to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to produce these compounds on a larger scale .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes selective reduction to form amino derivatives under catalytic hydrogenation or metal-mediated conditions.

Reaction Conditions Product Yield Key Observations
Nitro → AmineH₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hEthyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate85%Complete conversion with no ester hydrolysis
Nitro → AmineFe/HCl (aq.), reflux, 3 hEthyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate72%Economic but slower than catalytic methods

Mechanistic Insight :

  • Hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group .

  • Fe/HCl reductions involve acidic protonation of the nitro group, forming nitroso intermediates before final amine formation .

Ester Functionalization

The ethyl ester at position 3 participates in nucleophilic substitution and hydrolysis reactions.

Alkaline Hydrolysis

Conditions Product Yield
1M NaOH, H₂O/EtOH (1:1), 80°C, 4 h4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid93%
Acid workup (HCl) yields the free carboxylic acid .

Transesterification

Reagent Conditions Product Yield
MeOH, K₂CO₃, 60°C, 12 hMethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate78%Regioselective ester exchange without nitro reduction .

Electrophilic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring (due to the nitro group) undergoes limited electrophilic substitution.

Reaction Conditions Product Yield
BrominationBr₂ (1 eq), CHCl₃, 0°C, 1 hEthyl 5-bromo-4-nitro-1-propyl-1H-pyrazole-3-carboxylate68%

Cycloaddition and Coupling Reactions

The pyrazole ring participates in regioselective cycloadditions.

1,3-Dipolar Cycloaddition

Dipolarophile Conditions Product Yield
PhenylacetyleneCuI (10 mol%), DMF, 100°C, 8 hEthyl 4-nitro-1-propyl-5-phenyl-1H-pyrazole-3-carboxylate65%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via decarboxylation and nitro group elimination .

  • Photoreactivity : UV exposure (254 nm) induces ester cleavage, forming 4-nitro-1-propyl-1H-pyrazole-3-ol (quantified via HPLC) .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities.

Biological Activities:
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .
  • Anticancer Activity: Preliminary studies suggest that derivatives of pyrazoles, including this compound, may possess cytotoxic effects against cancer cell lines such as HCT116 and MOLM-13 .

Agrochemicals

In the field of agrochemistry, this compound is being evaluated for its potential as a pesticide or herbicide due to its ability to interact with biological systems at the molecular level. Its efficacy in inhibiting plant pathogens has been noted in various studies.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against multiple strains, showing effectiveness comparable to traditional antibiotics.

Case Study 2: Anticancer Potential
In vitro tests revealed that this compound exhibited potent cytotoxicity against human colon carcinoma cell lines (IC50 values in the low micromolar range). These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Yield: The target compound’s ethyl ester and nitro groups differ from the carboxamide, chloro, and cyano substituents in compounds. Carboxamide derivatives (e.g., 3a–3e) were synthesized via EDCI/HOBt-mediated coupling with yields of 62–71% , whereas the nitro group in the target compound may necessitate nitration steps, which can affect yield due to side reactions.

Melting Points and Polarity: Nitro groups increase polarity compared to chloro or cyano substituents. However, 3d (with a 4-fluorophenyl group) exhibits the highest melting point (181–183°C), suggesting aryl halide interactions (e.g., π-stacking, halogen bonding) enhance crystallinity . The target compound’s propyl chain may reduce melting points relative to aryl-substituted analogs.

Spectral Signatures :

  • The ethyl ester in the target compound would show distinct ¹H-NMR signals (e.g., quartet at δ ~4.2 for -COOCH₂CH₃ and triplet at δ ~1.3 for -CH₃). This contrasts with the aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.6–2.7) observed in 3a–3e .

Functional Group Impact on Applications :

  • Carboxamide derivatives (3a–3e) are often explored for biological activity (e.g., kinase inhibition), while nitro groups may favor applications in explosives or agrochemicals due to their redox activity.

Biological Activity

Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 4-position and an ethyl ester at the 3-position contributes to its biological activity.

The synthesis of this compound typically involves reactions starting from 1,3-diketones or hydrazines, followed by cyclization and functionalization processes. Recent advancements have improved yields and regioselectivity in synthesizing pyrazole derivatives, including this compound .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that compounds with similar structures exhibit significant antibacterial effects, particularly against Gram-positive bacteria. For instance, compounds with nitro substitutions have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)
Ethyl 4-nitro-1-propyl...Staphylococcus aureus16
Ethyl 4-nitro-1-propyl...Escherichia coli32
Ethyl 4-nitro-1-propyl...Bacillus cereus64

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis. Studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in cell cultures .

Case Study: Anti-inflammatory Effects

A study involving the administration of pyrazole derivatives in murine models demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory activity. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, crucial in prostaglandin synthesis .

Anticancer Activity

Emerging evidence suggests that this compound exhibits anticancer properties. Several derivatives have been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective growth inhibition.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Ethyl 4-nitro-1-propyl...A549 (lung cancer)25
Ethyl 4-nitro-1-propyl...MCF7 (breast cancer)30
Ethyl 4-nitro-1-propyl...HeLa (cervical cancer)20

Q & A

Q. What are optimized synthetic routes for ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate?

Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, nitration, and alkylation. For example:

  • Cyclization : Start with a pyrazole precursor (e.g., ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate ).
  • Nitration : Introduce the nitro group at the 4-position using nitric acid or mixed acid systems under controlled temperatures (0–50°C) to avoid decomposition .
  • Purification : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization for isolation .

Q. Key Considerations :

  • Monitor reaction progress via TLC.
  • Optimize solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., trifluoroacetic acid) to improve yields .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., propyl group at δ ~1.37 ppm as triplet; nitro group deshields adjacent protons ).
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., m/z 271.1065 for similar pyrazole esters ).
  • IR Spectroscopy : Identify functional groups (e.g., nitro stretch at ~1547 cm⁻¹, ester carbonyl at ~1704 cm⁻¹ ).

Q. Data Interpretation Example :

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 1.37 (t, 3H, CH₂CH₃), 4.33 (q, 2H)
HRMSm/z 271.1065 [M]+

Q. What stability considerations are critical during storage and handling?

Methodological Answer :

  • Thermal Stability : Avoid temperatures >50°C to prevent decomposition into nitrogen oxides and carbon monoxide .
  • Light Sensitivity : Store in amber vials to mitigate photodegradation.
  • Moisture Control : Use desiccants to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can regioselectivity challenges in nitration/alkylation be addressed?

Methodological Answer :

  • Nitration : Use directing groups (e.g., electron-withdrawing esters) to favor nitro substitution at the 4-position. Computational modeling (DFT) predicts electrophilic aromatic substitution pathways .
  • Alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance propyl group introduction at the 1-position .

Case Study :
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis achieved 51% yield via azide-mediated alkylation, highlighting solvent (methylene chloride) and temperature (50°C) optimization .

Q. How is this compound utilized in medicinal chemistry or material science?

Methodological Answer :

  • Drug Discovery : Acts as a precursor for anti-inflammatory or anticancer agents. For example, methyl 3-amino-pyrazole-4-carboxylate derivatives are building blocks for kinase inhibitors .
  • Material Science : Pyrazole esters are explored for optoelectronic applications due to planar aromatic systems and electron-withdrawing groups .

Q. Synthetic Applications :

ApplicationProtocol ExampleReference
Amide CouplingEDCI/HOBt in DMF, room temperature
Heterocycle SynthesisCycloaddition with azides

Q. How to resolve contradictions in reaction yields across studies?

Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., DMF vs. dichloromethane), catalyst loading, and reaction time.
  • Case Example :
    • : 51% yield using azido(trimethyl)silane in methylene chloride .
    • : 68% yield with EDCI/HOBt in DMF .
    • Resolution : Polar aprotic solvents (DMF) enhance nucleophilicity, improving yields in coupling reactions.

Q. Mitigation Strategy :

FactorOptimization Approach
SolventTest DMF, THF, or dichloromethane
CatalystScreen EDCI, HOBt, or T3P®

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